molecular formula C8H17NO3S B13611749 Sulfamic acid, (1-methylcyclohexyl)methyl ester CAS No. 97240-78-3

Sulfamic acid, (1-methylcyclohexyl)methyl ester

Cat. No.: B13611749
CAS No.: 97240-78-3
M. Wt: 207.29 g/mol
InChI Key: PUXYLNCDPIKLRE-UHFFFAOYSA-N
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Description

Sulfamic acid esters are derivatives of sulfamic acid (H₃NSO₃) where the hydroxyl group is replaced by an ester moiety. The compound sulfamic acid, (1-methylcyclohexyl)methyl ester (hereafter referred to as Compound X) features a bulky (1-methylcyclohexyl)methyl substituent, which distinguishes it from simpler esters like methyl or hexyl sulfamates.

Key structural attributes of Compound X include:

  • Ester group: The (1-methylcyclohexyl)methyl group introduces significant steric hindrance and hydrophobicity.
  • Sulfamate backbone: The sulfamic acid core (N–SO₃⁻) enables hydrogen bonding and ionic interactions, critical in biological or catalytic applications .

Potential applications of Compound X may align with those of other sulfamate esters, such as enzyme inhibition (e.g., steryl-sulfatase), synthetic intermediates, or pharmaceutical precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methylcyclohexyl)methyl sulfamate typically involves the reaction of sulfamic acid with (1-methylcyclohexyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of (1-methylcyclohexyl)methyl sulfamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity (1-methylcyclohexyl)methyl sulfamate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclohexyl)methyl sulfamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Sulfamic acid, (1-methylcyclohexyl)methyl ester is an organic compound belonging to the sulfamic acids class. It features a methyl ester functional group attached to a cyclohexyl moiety, giving it unique properties and reactivity. This compound has potential applications in chemical processes, particularly in organic synthesis and as a reagent in biological studies.

Applications

  • Chemical Synthesis this compound is used as a reagent in organic synthesis for preparing other chemical compounds.
  • Pharmaceuticals This compound is potentially utilized in drug development. Sulfonic acid ester derivatives, including this compound, have antilipemic activity and can be used as immunity controlling agents . They inhibit esterase and chymotrypsin . These derivatives are effective in preventing or alleviating hyperlipidemia, a risk factor for diseases such as arteriosclerosis and cardiovascular diseases . They also exhibit low toxicity and a wide safety range compared to conventional antilipemic agents .
  • Biological Interactions Sulfamic acid derivatives interact with biological molecules such as enzymes or receptors, affecting metabolic pathways, which is crucial for understanding their potential therapeutic effects and toxicity profiles.
  • Catalysis Sulfamic acid can be used to fabricate hybrid acidic catalysts . For example, sulfamic acid pyromellitic diamide-functionalized MCM-41 has been developed as a solid acid catalyst .
    • The catalytic activity of MCM-41-APS-PMDA-NHSO3H shows only a slight decrease (approximately 10%) after being recycled and reused in four consecutive model reactions under optimized conditions .
  • Acrylate Synthesis (Methyl) cyclohexyl acrylate can be synthesized using (methyl) vinylformic acid and hexalin with an acidic catalyst . The resulting acrylate has applications in high solid coatings, powder coatings, water-soluble resins, textile auxiliary agents, and medical materials . It is particularly useful in radiation curing and offers properties such as high specific refractory power, water resistance, wear resistance, and chemical resistance, making it suitable for optical lens coatings and plastic coatings .

Comparable Compounds

This compound shares similarities with other organic esters and sulfamic acid derivatives.

Compound NameStructure TypeUnique Features
Methyl sulfateSulfate EsterHighly reactive; used in methylation reactions
Ethyl carbamateCarbamateExhibits neurotoxic properties; used in pharmaceuticals
Cyclohexyl methyl carbonateCarbonate EsterUsed as a solvent; less reactive than sulfamic esters
Sulfamic acidSulfonic AcidParent compound; exhibits strong acidic properties

This compound is unique because of its cyclohexyl structure combined with the sulfamic acid moiety, which may give it distinct reactivity and biological activity compared to other esters and sulfamic derivatives. Its potential applications in pharmaceuticals and agriculture highlight its significance in chemical research and industry.

Safety

Mechanism of Action

The mechanism of action of (1-methylcyclohexyl)methyl sulfamate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients. The compound’s sulfamate group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Compound X with structurally related sulfamate esters and other esters:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Key Properties References
Sulfamic acid, methyl ester CH₅NO₃S 111.12 Methyl LogP: -1.0; High solubility
Sulfamic acid, 2-nonyl-4-oxo-chromenyl C₁₉H₂₆NO₅S 403.48 Bulky chromenyl group IC₅₀ = 403 nM (steryl-sulfatase)
Sulfamic acid, 1,7-heptanediyl ester C₇H₁₄N₂O₆S₂ 310.38 Di-ester (heptane) Antioxidant potential
Sulfamic acid, (1-methylcyclohexyl)methyl ester (Compound X) C₁₀H₁₉NO₃S (inferred) ~245.3 (estimated) Bulky cyclohexyl-methyl High hydrophobicity; Steric hindrance
Sodium hexyl sulfate C₆H₁₃NaO₄S 204.22 Sulfate ester (hexyl) Surfactant properties; LogP: 0.52

Key Observations :

  • Substituent Effects : The bulky (1-methylcyclohexyl)methyl group in Compound X likely reduces solubility compared to methyl or hexyl sulfamates but enhances membrane permeability in biological systems .
  • Biological Activity: Esters with bulky substituents (e.g., 2-nonyl-4-oxo-chromenyl) exhibit lower IC₅₀ values (higher potency) in enzyme inhibition assays, suggesting Compound X may similarly target steric-sensitive enzymes .

Enzyme Inhibition

Sulfamate esters are potent inhibitors of enzymes like steryl-sulfatase. For example:

  • Sulfamic acid 2-nonyl-4-oxo-chromenyl ester (IC₅₀ = 403 nM) outperforms simpler esters (e.g., 4-sulfamoyloxy-benzoic acid hexyl ester, IC₅₀ = 3800 nM) due to enhanced hydrophobic interactions .
  • Compound X’s cyclohexyl group may similarly improve binding affinity in hydrophobic enzyme pockets.

Industrial Uses

  • Methyl sulfamate is used as a nitrating agent and synthetic intermediate .
  • Sodium hexyl sulfate serves as a surfactant, highlighting the versatility of sulfate/sulfamate esters in material science .
  • Compound X’s hydrophobicity could make it suitable for lipid-soluble drug formulations or polymer additives.

Biological Activity

Sulfamic acid, (1-methylcyclohexyl)methyl ester (CAS No. 97240-78-3), is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from sulfamic acid, a white crystalline solid characterized by its solubility in water and ability to form esters. The structure can be represented as follows:

  • Chemical Formula : C₇H₁₅N₁O₃S
  • Molecular Weight : 189.27 g/mol

Biological Activity Overview

The biological activity of sulfamic acid esters has been explored in various contexts, including their antimicrobial, cytotoxic, and enzyme-inhibitory properties.

1. Antimicrobial Activity

Research indicates that sulfamic acid derivatives exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial Properties : Compounds similar to sulfamic acid have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In studies, minimum inhibitory concentrations (MICs) ranged from 16 to 32 μg/mL for certain derivatives .
  • Antifungal Activity : Some sulfamic acid derivatives have demonstrated antifungal properties against Candida albicans, with MIC values suggesting moderate efficacy .

2. Cytotoxicity and Apoptosis Induction

Sulfamic acid esters have been evaluated for their cytotoxic effects on various cancer cell lines. Notable findings include:

  • Cytotoxic Effects : In studies involving human breast cancer cell lines (e.g., MDA-MB231 and MCF7), sulfamic acid derivatives exhibited dose-dependent cytotoxicity with IC50 values ranging from 11.1 to 18.1 μM under normoxic conditions .
  • Mechanisms of Action : The observed cytotoxicity is often linked to the induction of apoptosis and inhibition of migration in cancer cells, highlighting the potential for therapeutic applications in oncology .

Case Study 1: Anticancer Activity

A study focused on the effects of sulfamic acid derivatives on breast cancer cells revealed that these compounds significantly inhibited cell proliferation and induced apoptosis. The most potent compounds demonstrated a higher cytotoxicity compared to traditional chemotherapeutics under both normoxic and hypoxic conditions.

CompoundIC50 (μM)Effect
Sulfamic Acid Derivative A11.1High Cytotoxicity
Sulfamic Acid Derivative B18.1Moderate Cytotoxicity
Betulinic Acid8.2 (hypoxia)Strong Cytotoxicity

Case Study 2: Enzyme Inhibition

Sulfamic acid derivatives have been studied for their role as inhibitors of carbonic anhydrases (CAs), which are critical enzymes involved in numerous physiological processes. The inhibition of CAIX, in particular, has been targeted for tumor-selective therapies.

  • Inhibition Studies : Compounds showed significant inhibition of CAIX activity, suggesting their potential utility in cancer treatment strategies aimed at hypoxic tumors .

Properties

CAS No.

97240-78-3

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

(1-methylcyclohexyl)methyl sulfamate

InChI

InChI=1S/C8H17NO3S/c1-8(5-3-2-4-6-8)7-12-13(9,10)11/h2-7H2,1H3,(H2,9,10,11)

InChI Key

PUXYLNCDPIKLRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)COS(=O)(=O)N

Origin of Product

United States

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